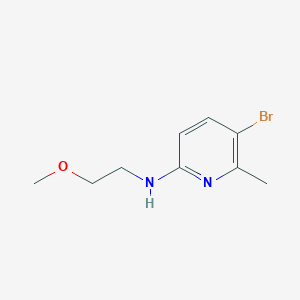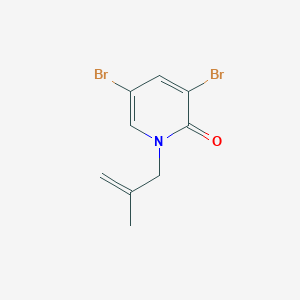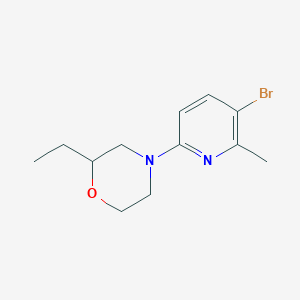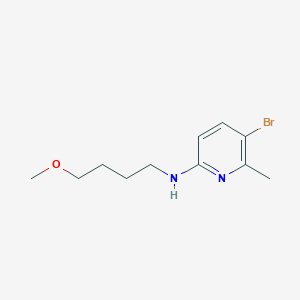
5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It is also known as 5-Bromo-6-methyl-N-(2-methoxyethyl)pyridin-2-amine or BMEP. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine involves its interaction with the mGluR5 receptor. BMEP binds to the allosteric site of mGluR5 and prevents its activation by glutamate. This leads to a decrease in the downstream signaling pathways that are mediated by mGluR5.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine have been extensively studied in various in vitro and in vivo models. BMEP has been found to modulate several physiological processes such as learning and memory, anxiety, depression, addiction, and pain perception. It has also been shown to have neuroprotective effects and can prevent the damage caused by various neurotoxic agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine in lab experiments include its high selectivity and potency for mGluR5, which allows for specific modulation of the receptor without affecting other signaling pathways. Its well-defined mechanism of action makes it a valuable tool for studying the role of mGluR5 in various physiological and pathological processes. However, the limitations of using BMEP include its poor solubility in water and some organic solvents, which can limit its use in certain experimental setups.
Orientations Futures
The potential applications of 5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine in various research fields have opened up several avenues for future research. Some of the future directions for research include the development of more potent and selective mGluR5 antagonists, the investigation of the role of mGluR5 in various neurological disorders such as Alzheimer's disease and Parkinson's disease, and the exploration of the therapeutic potential of mGluR5 antagonists in these disorders. Additionally, the use of BMEP as a tool for studying the role of mGluR5 in various physiological and pathological processes can lead to a better understanding of the underlying mechanisms and potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine involves the reaction of 5-bromo-6-methylpyridin-2-amine with 2-methoxyethanol in the presence of a suitable base. The reaction takes place at a moderate temperature and produces BMEP as the final product. The purity of the product can be enhanced by further purification techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine has been extensively studied for its potential applications in various research fields. It has been found to be a potent and selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). This property of BMEP makes it a valuable tool for studying the role of mGluR5 in various physiological and pathological processes.
Propriétés
IUPAC Name |
5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-8(10)3-4-9(12-7)11-5-6-13-2/h3-4H,5-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAANVPUAPFINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCOC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methoxyethyl)-6-methylpyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)


![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)


![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)
![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)

